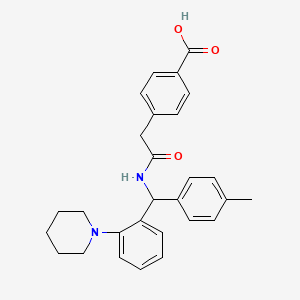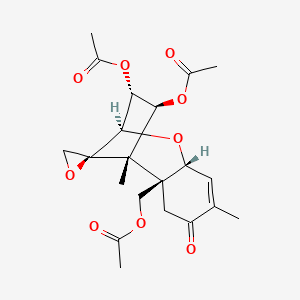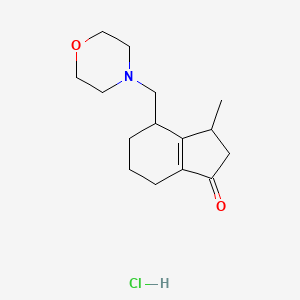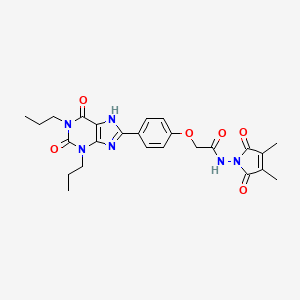
4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzoic acid moiety, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 4-methylphenyl group, and the coupling with the benzoic acid moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Coupling with Benzoic Acid Moiety: This can be done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-((alpha-(4-Methylphenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid: shares structural similarities with other compounds that contain piperidine rings, benzoic acid moieties, and substituted phenyl groups.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89573-00-2 |
|---|---|
Molecular Formula |
C28H30N2O3 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[2-[[(4-methylphenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C28H30N2O3/c1-20-9-13-22(14-10-20)27(24-7-3-4-8-25(24)30-17-5-2-6-18-30)29-26(31)19-21-11-15-23(16-12-21)28(32)33/h3-4,7-16,27H,2,5-6,17-19H2,1H3,(H,29,31)(H,32,33) |
InChI Key |
MEFOPTMOBQDUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2N3CCCCC3)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















